Boc-His(3-Bom)-Osu
Overview
Description
Boc-His(3-Bom)-Osu, also known as Nα-Boc-N(im)-benzyloxymethyl-L-histidine, is a derivative of histidine. It is a protected amino acid used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxymethyl (Bom) protecting group at the imidazole ring of histidine. The Osu group refers to the N-hydroxysuccinimide ester, which is commonly used to activate carboxyl groups for peptide coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(3-Bom)-Osu typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the Imidazole Ring: The imidazole ring of histidine is protected by reacting with benzyloxymethyl chloride in the presence of a base such as sodium hydride.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (Osu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of histidine are subjected to Boc and Bom protection reactions using automated reactors.
Purification: The protected histidine derivatives are purified using techniques such as crystallization or chromatography.
Activation: The purified Boc-His(3-Bom)-OH is then activated with NHS and DCC to form this compound.
Chemical Reactions Analysis
Types of Reactions
Boc-His(3-Bom)-Osu undergoes various chemical reactions, including:
Substitution Reactions: The Osu group can be substituted by nucleophiles such as amines to form peptide bonds.
Deprotection Reactions: The Boc and Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases such as triethylamine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Boc deprotection is achieved using trifluoroacetic acid (TFA), while Bom deprotection is carried out using hydrogen and a palladium catalyst.
Major Products Formed
Peptide Bonds: The primary product of substitution reactions is the formation of peptide bonds, leading to the synthesis of peptides and proteins.
Free Histidine: Deprotection reactions yield free histidine or its derivatives.
Scientific Research Applications
Boc-His(3-Bom)-Osu has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its ability to form stable peptide bonds.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: this compound is used in studies involving histidine-containing peptides and their biological functions.
Mechanism of Action
The mechanism of action of Boc-His(3-Bom)-Osu involves the activation of the carboxyl group by the Osu moiety, which facilitates nucleophilic attack by amines to form peptide bonds. The Boc and Bom protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
Boc-His(3-Bom)-OH: This compound is similar but lacks the Osu group, making it less reactive for peptide coupling.
Boc-His(3-Bom)-OMe: This derivative has a methoxy group instead of the Osu group, affecting its reactivity and applications.
Uniqueness
Boc-His(3-Bom)-Osu is unique due to its combination of Boc and Bom protecting groups along with the Osu activation group. This combination provides stability during synthesis and high reactivity for peptide coupling, making it a valuable reagent in peptide chemistry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100429 | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129672-10-2 | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129672-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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